1-Piperazineethanol, 4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-alpha-((5-quinolinyloxy)methyl)-, (S)-

Catalog No.
S524268
CAS No.
154531-78-9
M.F
C31H33N3O2
M. Wt
479.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Piperazineethanol, 4-(10,11-dihydro-5H-dibenzo(a...

CAS Number

154531-78-9

Product Name

1-Piperazineethanol, 4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-alpha-((5-quinolinyloxy)methyl)-, (S)-

IUPAC Name

(2S)-1-quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol

Molecular Formula

C31H33N3O2

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C31H33N3O2/c35-25(22-36-30-13-5-12-29-28(30)11-6-16-32-29)21-33-17-19-34(20-18-33)31-26-9-3-1-7-23(26)14-15-24-8-2-4-10-27(24)31/h1-13,16,25,31,35H,14-15,17-22H2/t25-/m0/s1

InChI Key

YLQSXCMKFKBZLE-VWLOTQADSA-N

SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCN(CC4)CC(COC5=CC=CC6=C5C=CC=N6)O

Solubility

Soluble in DMSO, not in water

Synonyms

CP 117227, CP-117227, CP117227

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCN(CC4)CC(COC5=CC=CC6=C5C=CC=N6)O

Isomeric SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCN(CC4)C[C@@H](COC5=CC=CC6=C5C=CC=N6)O

Description

The exact mass of the compound 1-Piperazineethanol, 4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-alpha-((5-quinolinyloxy)methyl)-, (S)- is 479.25728 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.9

Exact Mass

479.25728

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Kajiji S, Dreslin JA, Grizzuti K, Gros P. Structurally distinct MDR modulators show specific patterns of reversal against P-glycoproteins bearing unique mutations at serine939/941. Biochemistry. 1994 May 3;33(17):5041-8. PubMed PMID: 8172879.

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